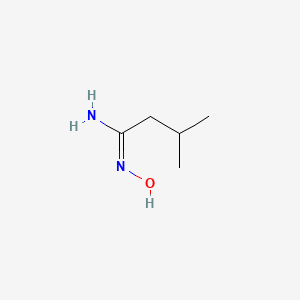
N,N'-dibenzyl-9-(dicyanomethylidene)-9H-fluorene-2,7-disulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(2),N(7)-DIBENZYL-9-(DICYANOMETHYLENE)-9H-FLUORENE-2,7-DISULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a fluorenyl core substituted with dicyanomethylene and sulfonamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N(2),N(7)-DIBENZYL-9-(DICYANOMETHYLENE)-9H-FLUORENE-2,7-DISULFONAMIDE typically involves multi-step organic reactions. One common approach is the condensation of fluorenone derivatives with dicyanomethylene compounds under basic conditions, followed by sulfonation and benzylation reactions. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N(2),N(7)-DIBENZYL-9-(DICYANOMETHYLENE)-9H-FLUORENE-2,7-DISULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide groups, often using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide in DMF or alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized fluorenes, reduced fluorenes, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N(2),N(7)-DIBENZYL-9-(DICYANOMETHYLENE)-9H-FLUORENE-2,7-DISULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of N(2),N(7)-DIBENZYL-9-(DICYANOMETHYLENE)-9H-FLUORENE-2,7-DISULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- N(2),N(7)-DIBENZYL-9-(DICYANOMETHYLENE)-9H-FLUORENE-2,7-DISULFONAMIDE
- Dicyanomethylene-substituted fluorenes
- Sulfonamide-substituted fluorenes
Uniqueness
N(2),N(7)-DIBENZYL-9-(DICYANOMETHYLENE)-9H-FLUORENE-2,7-DISULFONAMIDE stands out due to its combination of dicyanomethylene and sulfonamide groups, which confer unique electronic and photophysical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and fluorescent probes.
Propiedades
Fórmula molecular |
C30H22N4O4S2 |
|---|---|
Peso molecular |
566.7 g/mol |
Nombre IUPAC |
2-N,7-N-dibenzyl-9-(dicyanomethylidene)fluorene-2,7-disulfonamide |
InChI |
InChI=1S/C30H22N4O4S2/c31-17-23(18-32)30-28-15-24(39(35,36)33-19-21-7-3-1-4-8-21)11-13-26(28)27-14-12-25(16-29(27)30)40(37,38)34-20-22-9-5-2-6-10-22/h1-16,33-34H,19-20H2 |
Clave InChI |
AUGZMEOZBGTUJJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=C(C#N)C#N)C=C(C=C4)S(=O)(=O)NCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


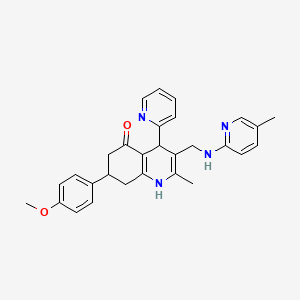
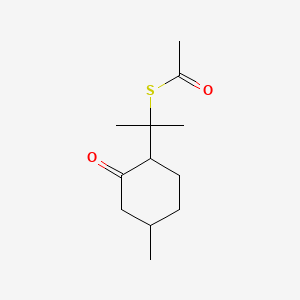

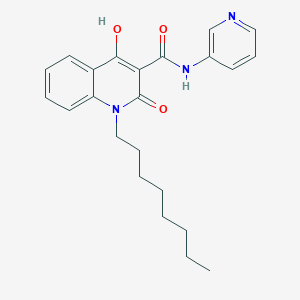

![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12050447.png)

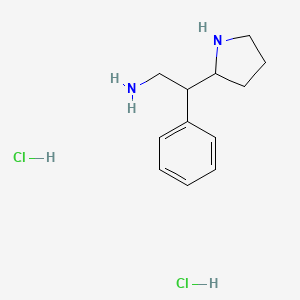

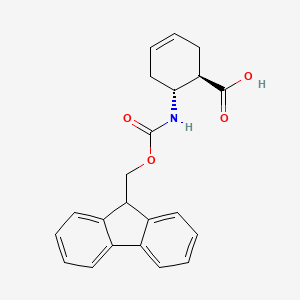


![N'-[(E)-1-(4-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B12050520.png)
